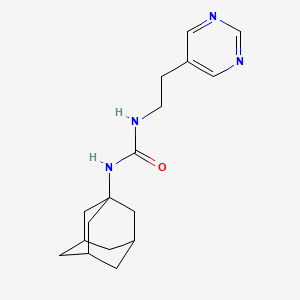![molecular formula C16H22N2O4 B2400409 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid CAS No. 1559064-20-8](/img/structure/B2400409.png)
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid is an organic compound commonly used in organic synthesis. It is a white solid that serves as an intermediate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a protective group for amines, which helps to prevent unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of a Boc-protected piperidine intermediate, which is then coupled with 2-pyridinecarboxylic acid under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and deprotected piperidine derivatives .
Applications De Recherche Scientifique
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a building block for drug discovery.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, allowing the amine group to participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- N-Boc-4-iodoaniline
Uniqueness
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid is unique due to its combination of a Boc-protected piperidine ring and a pyridinecarboxylic acid moiety. This structure allows for versatile applications in organic synthesis and drug development .
Propriétés
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-5-11(6-9-18)12-4-7-17-13(10-12)14(19)20/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQUFXRIPIBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)




![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)
![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)


![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
